molecular formula C21H16N2O2S B2800731 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-71-4

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide

Cat. No.: B2800731
CAS No.: 883964-71-4
M. Wt: 360.43
InChI Key: HSPCCPQZARVXNF-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide is a quinolinone-based benzamide derivative featuring a thiophene substituent at the 3-position and a methyl group at the 1-position of the dihydroquinolinone scaffold. The compound’s structure combines a planar quinolinone core with a benzamide moiety, which is linked via the nitrogen atom at the 2-position.

Synthesis of such compounds typically involves coupling acyl chlorides with amines. For example, analogous N-(4-oxo-1,4-dihydroquinolin-3-yl)benzamide derivatives are synthesized by reacting carboxylic acids with thionyl chloride to form acyl chlorides, followed by coupling with substituted amines under basic conditions .

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(17-12-7-13-26-17)20(23)22-21(25)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCCPQZARVXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Chemistry and Biology: N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural complexity allows for interactions with various biological targets, making it a valuable compound in drug discovery and development.

Medicine: In the field of medicine, this compound has shown promise as a lead molecule for the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific receptors makes it a candidate for the treatment of various diseases.

Industry: Beyond its applications in chemistry and medicine, this compound is also of interest in the materials industry due to its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1. Comparison of Key Structural and Spectroscopic Features

Compound Substituents IR C=O (cm⁻¹) Thiophene Dihedral Angle Yield Reference
Target Compound 1-Me, 3-thiophene ~1680* N/A N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl 1663–1682 N/A 80%
5-Aryl-1,2,4-triazole-3-thiones 4-(4-X-phenylsulfonyl)phenyl Absent N/A 60–75%
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine, thiophene 1680 63.54° N/A

*Inferred from benzamide analogs.

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